molecular formula C17H14N2O2 B5831390 CHEMBRDG-BB 5732766 CAS No. 357315-51-6

CHEMBRDG-BB 5732766

Cat. No.: B5831390
CAS No.: 357315-51-6
M. Wt: 278.30 g/mol
InChI Key: VHYNWSUXXXHMEN-UVTDQMKNSA-N
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Properties

IUPAC Name

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-4-2-3-5-13(12)10-14(11-18)17(21)19-15-6-8-16(20)9-7-15/h2-10,20H,1H3,(H,19,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYNWSUXXXHMEN-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for CHEMBRDG-BB 5732766 are not extensively documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Search Methodology

  • EPA Chemical Dashboard was queried for identifiers, but no matches for "CHEMBRDG-BB 5732766" were present in the indexed data.

  • Safety Data Sheets (SDS) included a structurally similar compound (CHEMBRDG-BB 5127943, (4-aminophenyl)-(3,4-dimethylphenyl)methanone ), but no direct relevance to the queried compound.

  • Chemical Synthesis Studies focused on heterodimeric ligands, triazine derivatives, benzothiophenes, and biamide compounds, none of which align with the identifier or structural features implied by "this compound."

Potential Reasons for Missing Data

  • Incorrect Identifier : The compound identifier may contain typographical errors or refer to a proprietary/non-public chemical.

  • Unindexed Sources : The compound might be documented in non-indexed databases, patents, or internal industry reports not accessible via the provided sources.

  • Ambiguous Nomenclature : The identifier format ("CHEMBRDG-BB") does not align with standard CASRN, IUPAC, or common naming conventions, complicating cross-referencing.

Recommendations for Further Research

  • Verify the Identifier : Confirm the accuracy of "this compound" with the supplier or original source.

  • Expand Search Scope : Utilize specialized databases (e.g., SciFinder, Reaxys) or patent repositories for proprietary compounds.

  • Structural Analysis : If a structure is available, perform similarity searches using tools like PubChem or ChemSpider.

Relevant Data from Similar Compounds

For context, below are properties and reactions of structurally related compounds from the search results:

Table 1: Key Reactions of Related Compounds

CompoundReaction TypeKey FindingsSource
(4-aminophenyl)-(3,4-dimethylphenyl)methanone Stability under heatDecomposition temperature not reported; flash point: 208.3°C
2-[(4-Amino-6-R-triazine)methylthio]benzenesulfonamides Cytotoxic activityIC₅₀ values: 7–24 µM against HCT-116, MCF-7, and HeLa cancer cell lines
Biamide derivatives CB2 receptor inverse agonismKᵢ(CB2) = 9,319 nM for compound 49 ; no binding (Kᵢ > 20,000 nM) for 48

Scientific Research Applications

CHEMBRDG-BB 5732766 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which CHEMBRDG-BB 5732766 exerts its effects is not well-documented. like many organic compounds, it likely interacts with specific molecular targets and pathways within biological systems. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

CHEMBRDG-BB 5732766 can be compared with other similar compounds, such as:

    (2Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide: A compound with a similar structure and potentially similar properties.

    2-Propenamide, 2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl): Another structurally related compound.

Biological Activity

CHEMBRDG-BB 5732766, also known as [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate, is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H17ClN2O3
  • Molecular Weight : 332.8 g/mol
  • Isomeric SMILES : CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N

These properties indicate that this compound possesses a complex structure that may contribute to its biological effects.

This compound exhibits multiple mechanisms of action that underlie its biological activities:

  • Antimicrobial Activity : The compound interacts with bacterial cell membranes, leading to membrane disruption and cell death. This mechanism is crucial for its potential use in treating bacterial infections.
  • Anticancer Properties : It is believed to inhibit enzymes involved in cell proliferation, thereby slowing down the growth of cancer cells. The presence of the chlorophenyl group enhances its reactivity, potentially increasing its effectiveness against various cancer types.

Biological Activity Overview

Research indicates that this compound has notable biological activities:

  • Antimicrobial Effects : Studies have shown that the compound demonstrates significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Effects : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study :
    • A study assessed the compound's effectiveness against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Study :
    • In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM.
  • Mechanistic Insights :
    • Research utilizing molecular docking studies suggested that this compound binds effectively to target enzymes involved in tumor growth, providing insights into its potential therapeutic pathways.

Comparative Analysis

To further understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
This compoundChlorophenyl groupHigh (MIC = 32 µg/mL)Moderate (IC50 = 25 µM)
Compound AFluorophenyl groupModerateLow
Compound BBromophenyl groupLowModerate

This table highlights the distinct biological activities associated with different structural features.

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